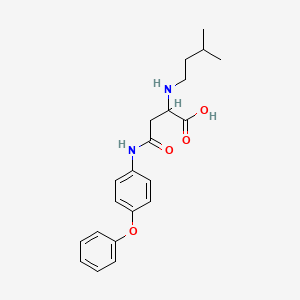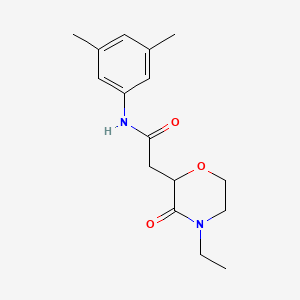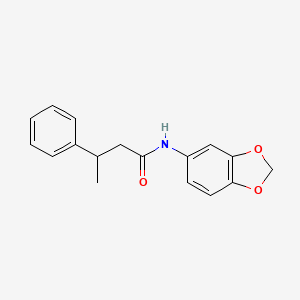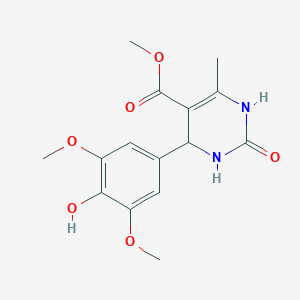
N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine
Vue d'ensemble
Description
N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MPA" and is a type of asparagine derivative. The purpose of
Mécanisme D'action
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of the enzyme asparagine synthetase. Asparagine synthetase is an enzyme that plays a key role in the synthesis of asparagine, an amino acid that is essential for the growth and survival of cancer cells. By inhibiting this enzyme, MPA can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. MPA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its ability to selectively inhibit asparagine synthetase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, MPA has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, MPA is a complex molecule that requires expertise in organic chemistry to synthesize.
Orientations Futures
There are many potential future directions for research involving MPA. One area of interest is the development of MPA-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of MPA on various biological systems. Additionally, there is potential for the development of new synthetic methods for the production of MPA and related compounds.
Conclusion:
In conclusion, N~2~-(3-methylbutyl)-N~4~-(4-phenoxyphenyl)asparagine is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, and it has been used in the development of drugs for the treatment of various diseases. While there are some limitations to the use of MPA in lab experiments, there are many potential future directions for research involving this compound.
Applications De Recherche Scientifique
MPA has been used extensively in scientific research due to its potential applications in drug discovery and development. MPA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-methylbutylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15(2)12-13-22-19(21(25)26)14-20(24)23-16-8-10-18(11-9-16)27-17-6-4-3-5-7-17/h3-11,15,19,22H,12-14H2,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBIOIYCVDKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-methylbutyl)-N-(4-phenoxyphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)

![N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4116131.png)


![2-bromo-N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4116147.png)
![tert-butyl 2-{[(3-methoxypropyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116154.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116165.png)
![ethyl 4-{[(2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}benzoate](/img/structure/B4116170.png)

![ethyl 4-[({2-[4-(diethylamino)benzoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116192.png)

![ethyl 3-({[(5-{[(2-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4116205.png)
![tert-butyl 2-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4116206.png)